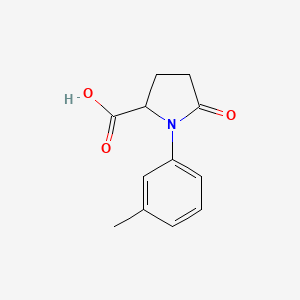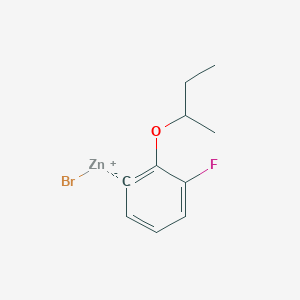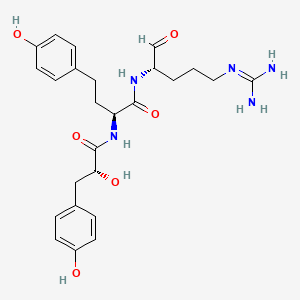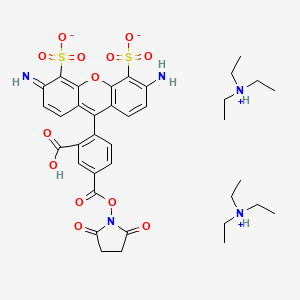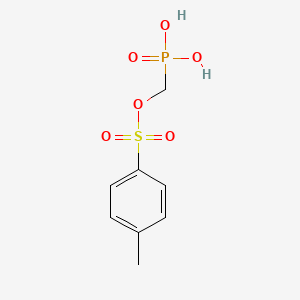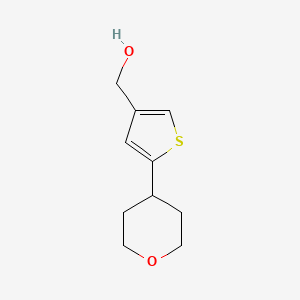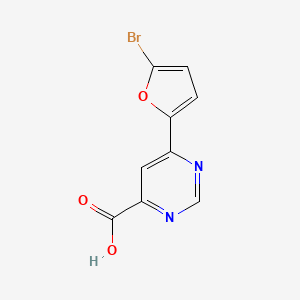
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both furan and pyrimidine rings. The presence of a bromine atom on the furan ring and a carboxylic acid group on the pyrimidine ring makes this compound unique and of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of Pyrimidine Ring: The brominated furan is then subjected to a cyclization reaction with appropriate precursors to form the pyrimidine ring. This can be achieved using reagents like guanidine or amidines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as furan oxides.
Reduction Products: De-brominated furan derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the pyrimidine ring.
6-(5-Bromofuran-2-yl)pyrimidin-4-amine: Similar structure but with an amine group instead of a carboxylic acid.
2-(5-Bromofuran-2-yl)pyrimidine: Similar structure but with the bromine atom on a different position of the pyrimidine ring.
Uniqueness
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C9H5BrN2O3 |
|---|---|
Peso molecular |
269.05 g/mol |
Nombre IUPAC |
6-(5-bromofuran-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-2-1-7(15-8)5-3-6(9(13)14)12-4-11-5/h1-4H,(H,13,14) |
Clave InChI |
DQIPJTSXULYOQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


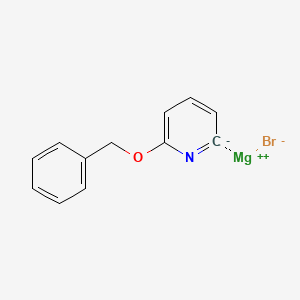
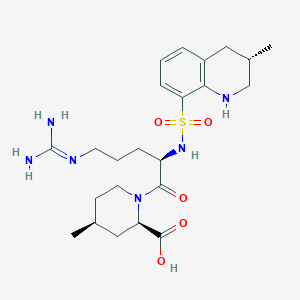
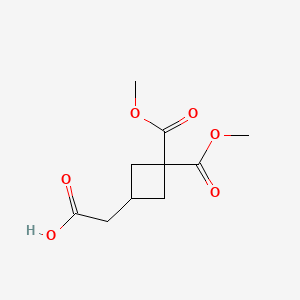
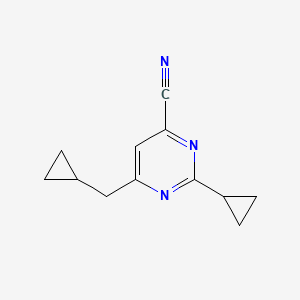
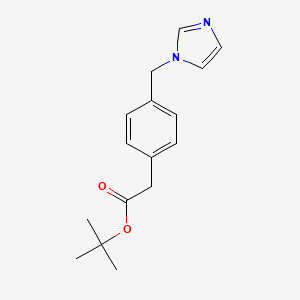
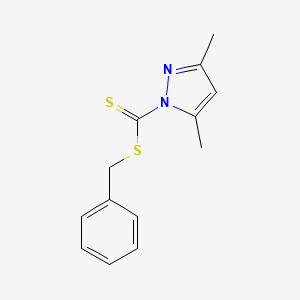
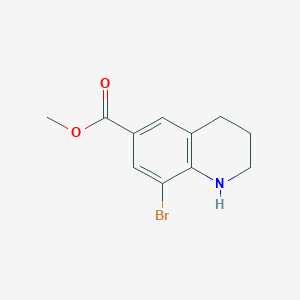
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
